molecular formula C9H9FN2O B2488709 N-allyl-5-fluoronicotinamide CAS No. 1566693-59-1

N-allyl-5-fluoronicotinamide

Cat. No.: B2488709
CAS No.: 1566693-59-1
M. Wt: 180.182
InChI Key: TUYRETJDTVDGHS-UHFFFAOYSA-N
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Description

N-allyl-5-fluoronicotinamide is a chemical compound that belongs to the class of fluorinated nicotinamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a fluorine atom substituted at the 5-position of the nicotinamide ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-5-fluoronicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-fluoronicotinic acid, which is converted to its corresponding acid chloride using thionyl chloride.

    Amidation: The acid chloride is then reacted with allylamine in the presence of a base such as triethylamine to form this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-allyl-5-fluoronicotinamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.

Major Products:

    Oxidation: Formation of this compound epoxide or this compound aldehyde.

    Reduction: Formation of N-allylnicotinamide.

    Substitution: Formation of N-allyl-5-aminonicotinamide or N-allyl-5-thionicotinamide.

Scientific Research Applications

N-allyl-5-fluoronicotinamide has several applications in scientific research:

Comparison with Similar Compounds

    N-allylnicotinamide: Lacks the fluorine atom, making it less potent as an HDAC6 inhibitor.

    5-fluoronicotinamide: Lacks the allyl group, affecting its binding affinity and specificity.

    N-allyl-5-chloronicotinamide: Similar structure but with chlorine instead of fluorine, which may alter its reactivity and biological activity.

Uniqueness: N-allyl-5-fluoronicotinamide’s unique combination of the allyl group and fluorine atom provides it with distinct chemical and biological properties. The presence of fluorine enhances its metabolic stability and binding affinity to target proteins, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

5-fluoro-N-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-2-3-12-9(13)7-4-8(10)6-11-5-7/h2,4-6H,1,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYRETJDTVDGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC(=CN=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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